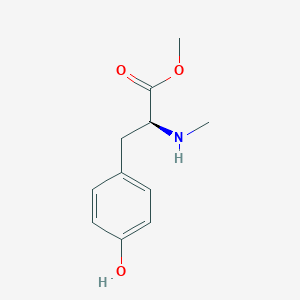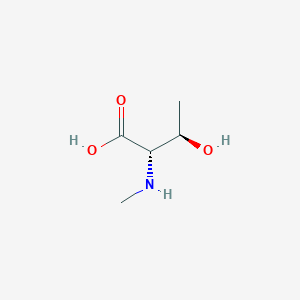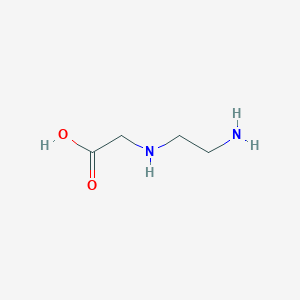
N-(2-Aminoethyl)glycine
Overview
Description
N-(2-Aminoethyl)glycine (AEG) is a synthetic analogue of DNA, where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . It is produced by cyanobacteria and is considered a backbone for peptide nucleic acids . AEG is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of AEG-based structures is based on standard peptide chemistry and has been automated . AEG units are incorporated at the purine and pyrimidine sites of the nucleobases .Molecular Structure Analysis
In AEG, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units . This neutral peptide backbone of AEG does not have electrostatic repulsion that generally destabilizes DNA-DNA duplexes .Chemical Reactions Analysis
AEG is involved in the formation of peptide nucleic acids (PNAs), which hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA . PNAs are resistant to nucleases and proteases and have a low affinity for proteins .Physical And Chemical Properties Analysis
AEG is a solid substance with a molecular formula of C4H10N2O2 and a molecular weight of 118.14 . It appears as a white to almost white powder or crystal .Scientific Research Applications
1. Peptide Nucleic Acids (PNAs) in Biochemistry
- Application Summary: N-(2-Aminoethyl)glycine is a key component in the backbone of Peptide Nucleic Acids (PNAs), which are synthetic nucleic acid mimics. The sugar-phosphate backbone of DNA and RNA is replaced by a peptide backbone in PNAs, making them resistant to nucleases and proteases. This property, along with their high affinity and superior sequence selectivity compared to DNA, makes PNAs an attractive agent for biological and medical applications .
- Methods of Application: The synthesis of PNAs involves the replacement of the sugar-phosphate backbone of DNA with a peptide backbone consisting of N-(2-aminoethyl)glycine units .
- Results or Outcomes: PNAs have shown to hybridize to complementary DNA and RNA sequences with higher affinity and superior sequence selectivity compared to DNA. They also have a low affinity for proteins and are resistant to nucleases and proteases .
2. Cyanobacteria Production of N-(2-Aminoethyl)glycine
- Application Summary: Cyanobacteria have been found to produce N-(2-Aminoethyl)glycine (AEG), which is a backbone for peptide nucleic acids (PNAs). This discovery suggests that AEG may have been used to transmit genetic information by the earliest forms of life on Earth .
- Methods of Application: The production of AEG by cyanobacteria was detected in both axenic strains and environmental samples .
- Results or Outcomes: The production of AEG by diverse taxa of cyanobacteria suggests that AEG may be a primitive feature which arose early in the evolution of life on Earth .
3. Gene Modulation
- Application Summary: N-(2-Aminoethyl)glycine is used in the synthesis of Peptide Nucleic Acids (PNAs), which can be used as gene modulators .
- Methods of Application: The gene modulation is achieved by the sequence-specific recognition of DNA and RNA by PNAs .
- Results or Outcomes: In vitro studies indicate that PNA could inhibit both transcription and translation of genes to which it has been targeted .
4. Laboratory Chemicals
- Application Summary: N-(2-Aminoethyl)glycine is used as a laboratory chemical .
- Methods of Application: It is used in various chemical reactions as a reagent .
- Results or Outcomes: The outcomes of these reactions vary depending on the specific reaction .
5. Molecular Hybridization Probes
- Application Summary: The more recent applications of Peptide Nucleic Acids (PNAs), which use N-(2-Aminoethyl)glycine in their backbone, involve their use as molecular hybridization probes .
- Methods of Application: The application of PNAs could involve modification of the N-(2-aminoethyl)glycine backbone (PNA analogs) or .
- Results or Outcomes: The unique physico-chemical properties of PNAs have led to the development of a variety of research assays .
6. Antimicrobial Applications
- Application Summary: PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .
- Methods of Application: The poor membrane permeability of PNA remains the main limiting factor for its applications in cells. To overcome this obstacle, PNA conjugates with different molecules have been developed .
- Results or Outcomes: This mini-review focuses on covalently linked conjugates of PNA with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules that were tested, primarily as PNA carriers, in antibacterial and antiviral applications .
Safety And Hazards
Future Directions
The production of AEG by diverse taxa of cyanobacteria suggests that AEG may be a primitive feature which arose early in the evolution of life on earth . The addition of a peptide chain at the backbone of the DNA/RNA base pairs results only with a minimal distortion and hence does not alter the structural configuration of the base pairs . This makes AEG an attractive agent for biological and medical applications .
properties
IUPAC Name |
2-(2-aminoethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGYXNCHTJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178844 | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)glycine | |
CAS RN |
24123-14-6 | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-(2-aminoethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


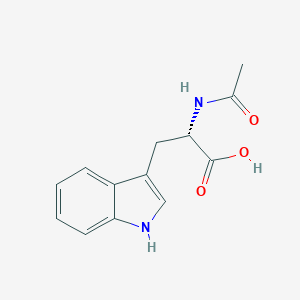
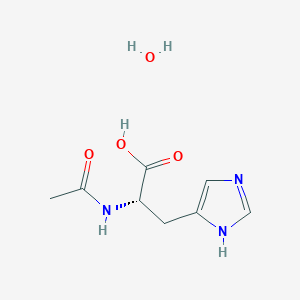
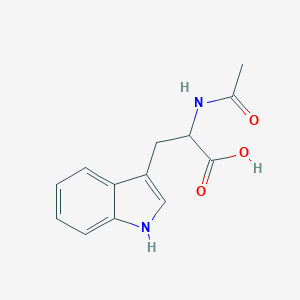
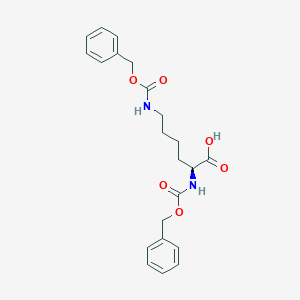
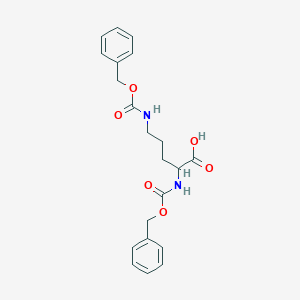

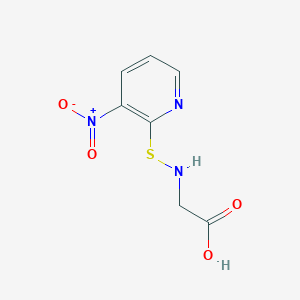
![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
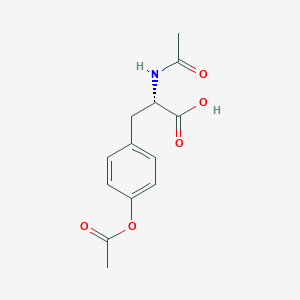
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
